Chromium nickel oxide (Cr2NiO4)

Description

The exact mass of the compound Chromium nickel oxide (Cr2NiO4) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chromium nickel oxide (Cr2NiO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium nickel oxide (Cr2NiO4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chromium(3+);nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERTVHOYMUIKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Ni2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12018-18-7 | |

| Record name | Chromium nickel oxide (Cr2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium Nickel Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chromium nickel oxide (NiCr₂O₄), a material of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensor technology. This document details various synthesis protocols, presents a comparative analysis of the resulting material properties, and outlines standard characterization methodologies.

Synthesis Methodologies

The properties of chromium nickel oxide nanoparticles are highly dependent on the synthesis route. This section details four common methods for the preparation of NiCr₂O₄: co-precipitation, sol-gel, hydrothermal, and solid-state reaction.

Co-precipitation Method

Co-precipitation is a widely used technique for the synthesis of multi-component oxides due to its simplicity, low cost, and ability to produce homogenous nanoparticles.[1] This method involves the simultaneous precipitation of nickel and chromium hydroxides from a solution containing their respective salts, followed by calcination to form the desired oxide.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of nickel (II) nitrate (Ni(NO₃)₂) and chromium (III) nitrate (Cr(NO₃)₃).[2]

-

Precipitation: Heat the precursor solution to 70-80°C with constant stirring. Add a precipitating agent, such as a 15% ammonia solution, dropwise to the heated solution to maintain a pH between 6.5 and 8.[2]

-

Aging: Maintain the resulting precipitate at this temperature for 2 hours and then age for 24 hours at room temperature.[2]

-

Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove any unreacted precursors or by-products. Dry the washed precipitate in an oven at 150°C for 24 hours.[2]

-

Calcination: Calcine the dried powder at a specific temperature, typically around 650°C, for 6 hours to obtain the crystalline NiCr₂O₄ spinel structure.[2]

Sol-Gel Method

The sol-gel process offers excellent control over the final product's purity, homogeneity, and particle size. This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network in a continuous liquid phase).

Experimental Protocol:

-

Sol Formation: Dissolve nickel nitrate hexahydrate and chromium nitrate nonahydrate in a suitable solvent, such as a mixture of isopropyl alcohol and water.[3]

-

Gelling Agent: Add a gelling agent, like citric acid or glycerol, to the solution and stir continuously.[3] The pH of the solution may be adjusted using nitric acid to maintain it at a low value (e.g., 1).[3]

-

Gelation: Heat the solution at a controlled temperature (e.g., 70°C) for several hours to facilitate the formation of a viscous gel.[3]

-

Drying: Dry the gel in an oven at a temperature around 80°C to remove the solvent, resulting in a dried gel or xerogel.[3]

-

Calcination: Grind the dried gel into a fine powder and calcine it at a high temperature (e.g., 700°C) for a specified duration to obtain the crystalline chromium nickel oxide.[4][5]

Hydrothermal Method

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method allows for the synthesis of crystalline materials with controlled morphology and size.

Experimental Protocol:

-

Precursor Solution: Prepare a mixed solution of nickel chloride hexahydrate (NiCl₂·6H₂O) and chromium salt in a solvent mixture, for example, water and ethanol.[4]

-

Additives: Add a capping agent like polyvinylpyrrolidone (PVP) and a solvent with a high boiling point such as ethylene glycol (EG) to the solution under stirring.[4]

-

pH Adjustment: Adjust the pH of the solution to approximately 10 by adding ammonia solution (NH₃·H₂O).[4]

-

Hydrothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 140°C) for a set duration (e.g., 10 hours).[4]

-

Product Recovery: After the autoclave cools down to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and then dry it at 60°C for 10 hours.[4]

-

Calcination: Calcine the dried product at a high temperature (e.g., 600°C) for 1 hour to obtain the final NiO or chromium-doped NiO product.[4]

Solid-State Reaction Method

The solid-state reaction method, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures. This method is straightforward but may require higher temperatures and longer reaction times to achieve a homogeneous product.

Experimental Protocol:

-

Precursor Mixing: Intimately mix high-purity nickel oxide (NiO) and chromium oxide (Cr₂O₃) powders in the desired stoichiometric ratio.[6]

-

Grinding: Grind the mixture for several hours to ensure homogeneity.[6]

-

Sintering/Calcination: Sinter the ground powder at a high temperature, for instance, 750°C, for a prolonged period to facilitate the solid-state reaction and formation of the NiCr₂O₄ spinel phase.[6]

Characterization Techniques

A comprehensive characterization of the synthesized chromium nickel oxide is crucial to understand its structural, morphological, compositional, and surface properties. This section outlines the key characterization techniques employed.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Experimental Protocol:

-

Sample Preparation: Prepare a fine powder of the chromium nickel oxide sample.

-

Data Acquisition: Use a powder X-ray diffractometer with Cu Kα radiation (λ = 0.154 nm).[6] Scan the sample over a 2θ range, typically from 20° to 90°.[6]

-

Data Analysis: Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files (e.g., JCPDS No. 73-1523 for cubic NiO).[7] Calculate the average crystallite size using the Debye-Scherrer equation.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle shape, and size distribution of the synthesized nanoparticles.

Experimental Protocol:

-

Sample Preparation: Mount the powder sample on an SEM stub using conductive carbon tape and coat it with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Imaging: Operate the SEM at a suitable accelerating voltage (e.g., 15 kV).[8]

-

Analysis: Acquire images at different magnifications to observe the overall morphology and individual particle shapes.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the nanoparticles, allowing for detailed analysis of their size, shape, and internal structure.

Experimental Protocol:

-

Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

-

Imaging: Operate the TEM at a high accelerating voltage (e.g., 200 kV).

-

Analysis: Obtain bright-field images to determine particle size and morphology. Selected Area Electron Diffraction (SAED) patterns can be used to confirm the crystalline structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in the sample.

Experimental Protocol:

-

Sample Preparation: Place the powder sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition: Use a monochromatic Al Kα X-ray source (hν = 1486.6 eV).[9] Acquire a survey spectrum to identify all the elements present, followed by high-resolution spectra for the Ni 2p, Cr 2p, and O 1s core levels.

-

Data Analysis: Analyze the binding energies and peak shapes to determine the elemental composition and the oxidation states of nickel and chromium.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to measure the specific surface area of the nanoparticles, which is a crucial parameter for applications such as catalysis and adsorption.

Experimental Protocol:

-

Degassing: Degas the sample under vacuum at an elevated temperature for several hours to remove any adsorbed gases and moisture from the surface. A minimum of 0.5 g of sample is generally required.[3]

-

Adsorption/Desorption Isotherm: Measure the amount of nitrogen gas adsorbed onto and desorbed from the sample surface at liquid nitrogen temperature (77 K) over a range of relative pressures.

-

Data Analysis: Apply the BET theory to the adsorption isotherm to calculate the specific surface area of the material, typically expressed in m²/g.[10]

Data Presentation

The following tables summarize the quantitative data for chromium nickel oxide synthesized by different methods, as reported in the literature. It is important to note that the properties can vary significantly depending on the specific experimental conditions.

Table 1: Structural Properties of Chromium Nickel Oxide (NiCr₂O₄)

| Synthesis Method | Crystal Structure | Lattice Parameter (a) (Å) | Crystallite Size (nm) | Reference |

| Co-precipitation | Cubic Spinel | 8.3169 | - | [2] |

| Sol-Gel | Cubic Spinel | - | 13.73 - 22.33 | [4] |

| Hydrothermal | Cubic | - | 18.02 | [11] |

| Solid-State | Cubic | - | - | [6] |

Note: '-' indicates data not consistently available in the reviewed literature.

Table 2: Morphological and Surface Properties of Chromium Nickel Oxide (NiCr₂O₄)

| Synthesis Method | Particle Size (nm) | Surface Area (m²/g) | Morphology | Reference |

| Co-precipitation | - | - | Agglomerated nanoparticles | [12] |

| Sol-Gel | 140.00 - 163.46 (grain size) | - | Non-uniform agglomerated fragments | [4] |

| Hydrothermal | 10 - 30 | 60.14 | Spherical nanoparticles, Nanosheets | |

| Solid-State | 10 - 20 | - | Plate-like |

Note: '-' indicates data not consistently available in the reviewed literature.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and characterization of chromium nickel oxide.

Caption: General workflow for the synthesis and characterization of chromium nickel oxide.

Caption: Influence of synthesis parameters on the properties of chromium nickel oxide.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. jacsdirectory.com [jacsdirectory.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study of pure and chromium-doped nickel oxide nanoparticles synthesized by combustion synthesis for optoele… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Crystal Structure of Chromium Nickel Oxide (Cr2NiO4) Spinel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a member of the extensive spinel family of minerals, presents a fascinating case of temperature- and synthesis-dependent crystallography. Exhibiting a range of structural phases, from cubic to tetragonally distorted and orthorhombic, a thorough understanding of its crystallographic parameters is crucial for its application in diverse fields such as catalysis, electronics, and potentially as a reference material in materials science. This technical guide provides an in-depth overview of the crystal structure of Cr2NiO4, detailing its various phases, the experimental protocols for its characterization, and a summary of its key crystallographic data.

Crystallographic Data of Cr2NiO4

The crystal structure of Cr2NiO4 is highly sensitive to temperature. At room temperature and above, it typically adopts a tetragonally distorted spinel structure. However, upon cooling, it undergoes a phase transition to an orthorhombic structure. Some synthesis methods have also resulted in a cubic spinel structure. The crystallographic data for these phases are summarized below.

| Property | Tetragonal (100 K)[1] | Orthorhombic (15 K)[1] | Tetragonal (Materials Project)[2] | Cubic[3] |

| Space Group | I41/amd | Fddd | I4_1/amd | Fd3m |

| Lattice Parameters | ||||

| a (Å) | ~5.76 | ~8.171 | 5.76 | 8.36[4] |

| b (Å) | ~5.76 | ~8.184 | 5.76 | 8.36[4] |

| c (Å) | ~8.46 | ~8.563 | 8.46 | 8.36[4] |

| **Volume (ų) ** | Not specified | Not specified | 281.45 | 584.31[4] |

Note: The lattice parameters for the cubic phase are referenced from MgCr2O4, a related spinel, as a typical example of a cubic spinel lattice parameter.

The Materials Project database also indicates a possible monoclinic structure (C2/m) for Cr2NiO4.[2] The cation distribution in the spinel structure can also vary, with the general formula being (A)[B]2O4, where A and B represent cations in tetrahedral and octahedral sites, respectively.

Experimental Protocols

The determination of the crystal structure of Cr2NiO4 relies on several key experimental techniques, primarily solid-state synthesis and diffraction methods.

Synthesis of Cr2NiO4 Powder

A common method for synthesizing polycrystalline Cr2NiO4 is through a solid-state reaction.[1]

-

Precursor Preparation: High-purity nickel(II) oxide (NiO) and chromium(III) oxide (Cr2O3) powders are intimately mixed in a stoichiometric ratio.

-

Calcination: The mixture is heated in the air at elevated temperatures. A typical temperature range for the synthesis of NiCr2O4 spinel is between 900 to 1200°C.[3]

-

Characterization: The resulting powder is then analyzed to confirm the formation of the desired spinel phase.

Air plasma spraying is another reported method for producing NiCr2O4 coatings, which resulted in a cubic spinel structure.[3]

X-Ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental and non-destructive technique used to identify the crystalline phases and determine the lattice parameters of the synthesized material.[5]

-

Sample Preparation: A fine powder of the Cr2NiO4 sample is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays over a range of angles (2θ). The diffracted X-rays are detected and their intensity is recorded as a function of the diffraction angle.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline material.[6]

-

Phase Identification: The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.

-

Lattice Parameter Refinement: The precise positions of the diffraction peaks are used to calculate the lattice parameters of the unit cell.

-

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern, based on a structural model (including space group, atomic positions, and site occupancies), to the experimental data. This allows for the refinement of various structural parameters.[7]

-

Neutron Diffraction Analysis

Neutron diffraction is a powerful complementary technique to XRD, particularly useful for determining the positions of light atoms like oxygen and for studying magnetic ordering.[8]

-

Sample Preparation: A larger volume of powdered sample compared to XRD is typically required.

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles.

-

Data Analysis: Similar to XRD, the analysis of the neutron diffraction pattern can provide detailed information about the crystal and magnetic structures. The scattering of neutrons by atomic nuclei is sensitive to the isotopic composition and the magnetic moments of the atoms. This allows for a more precise determination of oxygen positions and the arrangement of magnetic ions in the lattice.[9]

Visualizations

Experimental Workflow for Cr2NiO4 Characterization

Caption: Experimental workflow for the synthesis and structural characterization of Cr2NiO4 spinel.

Schematic of the Spinel Crystal Structure

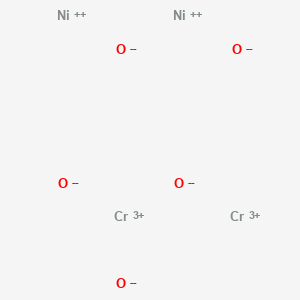

Caption: 2D schematic of Ni²⁺ tetrahedral and Cr³⁺ octahedral coordination in the spinel structure.

References

- 1. pfkek.jp [pfkek.jp]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. XRD Analysis - X-Ray Diffraction Testing Services | Lucideon [lucideon.com]

- 6. In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts [mdpi.com]

- 7. A reference material for X-ray diffraction line profile analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.aps.org [journals.aps.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

An In-depth Technical Guide to the Magnetic Properties of Chromium Nickel Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of chromium nickel oxide systems, with a focus on nickel chromite (NiCr₂O₄) and doped nickel/chromium oxides. The information presented herein is intended for researchers, scientists, and professionals in drug development who may utilize the unique magnetic characteristics of these materials in their applications.

Magnetic Properties of Nickel Chromite (NiCr₂O₄)

Nickel chromite (NiCr₂O₄) is a spinel oxide that exhibits complex magnetic behavior due to the interplay of structural distortions and competing magnetic exchange interactions. At room temperature, it possesses a tetragonally distorted spinel structure.[1] This compound undergoes multiple magnetic transitions as the temperature is lowered.

A key characteristic of NiCr₂O₄ is a ferrimagnetic transition, with a Curie temperature (Tc) reported in the range of 63 K to 87 K.[2][3][4] Below this temperature, a ferrimagnetic ordering of a longitudinal component of the magnetic moments occurs.[2] A second magnetic transition takes place at a lower temperature (Ts), typically between 22 K and 31 K.[2][3][5] This transition corresponds to the ordering of a transverse antiferromagnetic component, leading to a more complex, non-collinear magnetic structure.[2][6] The synthesis conditions, such as the atmosphere during high-temperature solid-state reaction, can influence these transition temperatures.[3] For instance, samples prepared in an inert argon atmosphere have shown a lower Néel temperature.[3]

The magnetic structure of NiCr₂O₄ is a result of competing exchange interactions between the Ni²⁺ ions on the tetrahedral (A) sites and the Cr³⁺ ions on the octahedral (B) sites of the spinel lattice.[2] These interactions include those between Cr³⁺ ions on the B-sites (JBB), between Ni²⁺ and Cr³⁺ ions on the A and B sites (JAB), and between Ni²⁺ ions on the A-sites (JAA).[4]

Quantitative Magnetic Data for NiCr₂O₄

| Magnetic Property | Value | Temperature (K) | Synthesis Method/Notes | Citation |

| Curie Temperature (Tc) | ~74 K | - | Bulk NiCr₂O₄ | [2] |

| 63.0 K - 73.1 K | - | Solid-state reaction, dependent on atmosphere | [3] | |

| 86 K | - | Nanoparticles | [7] | |

| 87 K | - | Nanoparticles | [2] | |

| Antiferromagnetic Transition (Ts) | ~31 K | - | Bulk NiCr₂O₄ | [2] |

| 22.3 K - 27.2 K | - | Solid-state reaction, dependent on atmosphere | [3] | |

| 15 K | - | Nanocrystals | [6] | |

| Spontaneous Magnetization | ~0.3 µB/formula unit | Below Ts | - | [2] |

| Coercive Field (Hc) | ~0.25 T | 40 | Powder sample | [3] |

| ~0.54 T | 10 | Powder sample | [3] |

Magnetic Properties of Doped Chromium Nickel Oxides

The introduction of dopants into nickel oxide (NiO) or chromium oxide (Cr₂O₃) significantly alters their magnetic properties, often leading to the emergence of ferromagnetism or other complex magnetic behaviors.

Chromium-Doped Nickel Oxide (Cr-doped NiO)

Pure NiO is an antiferromagnetic material with a high Néel temperature.[8] However, when doped with chromium, its magnetic properties can be tuned. The incorporation of Cr ions into the NiO lattice can induce ferromagnetic behavior.[9] Studies on Cr-doped NiO nanoparticles have shown that the material can be converted from superparamagnetic to ferromagnetic.[9] In some cases, a diamagnetic-like behavior has been observed in Cr-doped NiO nanoparticles, which is attributed to lattice imperfections leading to a lowering of the net magnetization.[10]

Nickel-Doped Chromium (III) Oxide (Ni-doped Cr₂O₃)

Chromium (III) oxide (Cr₂O₃) is also antiferromagnetic in its bulk form. Doping with nickel ions can induce weak room-temperature ferromagnetism.[11] This induced ferromagnetism is associated with exchange interactions involving oxygen defects in the crystal lattice.[11] The Bound Magnetic Polaron (BMP) model has been used to explain these magnetic behaviors in doped Cr₂O₃.[11]

Quantitative Magnetic Data for Doped Chromium Nickel Oxides

| Material System | Dopant Concentration | Magnetic Behavior | Coercivity (Hc) | Remanent Magnetization (Mr) | Notes | Citation |

| Cr-doped NiO | Not specified | Ferromagnetic | Low | Low | Nanoparticles, converted from superparamagnetic | [9] |

| Not specified | Diamagnetic-like | Low | Low | Nanoparticles, narrowed hysteresis curves | [10] | |

| Ni-doped Cr₂O₃ | Not specified | Weak room-temperature ferromagnetism | - | - | Associated with oxygen defects | [11] |

Experimental Protocols

The characterization of the magnetic properties of chromium nickel oxides involves several key experimental techniques.

Synthesis of Chromium Nickel Oxides

Solid-State Reaction (for NiCr₂O₄): A common method for synthesizing polycrystalline NiCr₂O₄ is the high-temperature solid-state reaction.

-

High purity precursor powders of nickel oxide (NiO) and chromium (III) oxide (Cr₂O₃) are thoroughly mixed in stoichiometric ratios.

-

The mixture is then subjected to a series of grinding and heating cycles.

-

Calcination is typically performed at temperatures ranging from 900°C to 1300°C for several hours.

-

The atmosphere during calcination (e.g., air, inert gas like argon) is a critical parameter that can affect the final phase and magnetic properties of the material.[3]

Co-precipitation (for doped oxides and nanoparticles): This wet-chemical method is often used to produce nanoparticles with controlled size and composition.

-

Aqueous solutions of metal salts (e.g., nickel nitrate, chromium nitrate) are mixed in the desired molar ratios.

-

A precipitating agent, such as a solution of sodium hydroxide or ammonia, is added dropwise to the mixture under controlled pH and temperature to induce the co-precipitation of the metal hydroxides.

-

The resulting precipitate is then filtered, washed to remove impurities, and dried.

-

Finally, the dried powder is calcined at a specific temperature to form the desired oxide nanoparticles.

Magnetic Property Characterization

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.

-

A small, powdered sample is mounted on a sample holder attached to a vibrating rod.

-

The sample is placed within a uniform magnetic field generated by an electromagnet.

-

The sample is made to vibrate vertically at a constant frequency and amplitude.

-

This vibration induces a changing magnetic flux in a set of pickup coils, which in turn generates a voltage proportional to the magnetic moment of the sample.

-

By sweeping the applied magnetic field, a hysteresis loop (M-H curve) can be recorded, from which properties like saturation magnetization, coercivity, and remanence are determined.

-

Temperature-dependent measurements, such as Field Cooled (FC) and Zero Field Cooled (ZFC) curves, can be performed to identify magnetic transition temperatures.

Neutron Powder Diffraction: This technique is crucial for determining the magnetic structure of crystalline materials.

-

A powdered sample is placed in a beam of thermal neutrons.

-

The neutrons are diffracted by both the atomic nuclei (nuclear scattering) and the magnetic moments of the atoms (magnetic scattering).

-

A detector measures the intensity of the diffracted neutrons as a function of the scattering angle (2θ).

-

By collecting diffraction patterns above and below the magnetic ordering temperature, the magnetic contribution to the scattering can be isolated.

-

Analysis of the positions and intensities of the magnetic Bragg peaks allows for the determination of the arrangement and orientation of the magnetic moments in the crystal lattice.

Gouy Method for Magnetic Susceptibility: This is a classic method for measuring the magnetic susceptibility of a powdered sample.

-

A long, cylindrical tube is filled with the powdered sample.

-

The tube is suspended from a sensitive balance such that one end is in a region of high, uniform magnetic field and the other end is in a region of negligible field.

-

The apparent weight of the sample is measured with the magnetic field off and with the magnetic field on.

-

Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic materials will be pushed out, causing an apparent decrease in weight.

-

The change in weight is directly proportional to the magnetic susceptibility of the sample.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

electronic band structure of Cr2NiO4

An In-depth Technical Guide to the Electronic Band Structure of Cr2NiO4

Abstract

Chromium(III) nickel(II) oxide (Cr2NiO4) is a fascinating member of the spinel family of oxides, exhibiting complex interplay between its structural, magnetic, and electronic properties. As a material with partially filled d-orbitals on both cation sites, it is classified as a strongly correlated electron system. This guide provides a comprehensive overview of the , summarizing key quantitative data, detailing experimental and computational methodologies for its characterization, and visualizing the fundamental relationships and workflows involved in its study. This document is intended for researchers and scientists in materials science, condensed matter physics, and chemistry.

Introduction

Spinel oxides, with the general formula AB2O4, are a cornerstone of materials science due to their diverse and tunable properties, including high-temperature stability and rich magnetic phase diagrams. In the case of Cr2NiO4, the divalent Ni²⁺ ions typically occupy the tetrahedral (A) sites, and the trivalent Cr³⁺ ions occupy the octahedral (B) sites, resulting in a normal spinel structure.

At high temperatures, Cr2NiO4 adopts a cubic spinel structure. However, upon cooling, it undergoes a cooperative Jahn-Teller distortion associated with the tetrahedrally coordinated Ni²⁺ (d⁸) ions, leading to a structural phase transition from cubic to tetragonal (space group I4₁/amd) at approximately 310 K.[1] This transition is also linked to orbital ordering.[1] Upon further cooling, it exhibits a transition to a ferrimagnetic state with a Néel temperature (TN) that varies between 63 K and 73 K depending on synthesis conditions.[1] This magnetic ordering is accompanied by a further structural distortion to an orthorhombic phase (space group Fddd).[2] These intricate couplings between the lattice, orbital, and spin degrees of freedom are directly reflected in its electronic structure.

Quantitative Data Summary

The key structural, magnetic, and electronic parameters for Cr2NiO4 are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Cr2NiO4

| Property | Tetragonal Phase (at 100 K) | Orthorhombic Phase (at 15 K) |

| Crystal System | Tetragonal | Orthorhombic |

| Space Group | I4₁/amd | Fddd |

| Lattice Constant a | ~5.75 Å (derived) | 8.171 Å |

| Lattice Constant b | ~5.75 Å (derived) | 8.184 Å |

| Lattice Constant c | 8.46 Å (derived) | 8.563 Å |

| Reference | [2] | [2] |

Note: Lattice parameters for the tetragonal phase were derived from low-temperature orthorhombic data for comparison, as room temperature values can vary. The Materials Project also reports a computationally derived monoclinic structure (C2/m) under standard conditions.[3]

Table 2: Magnetic and Electronic Properties of Cr2NiO4

| Property | Value | Reference |

| Orbital Ordering Temperature (TOO) | ~310 K | [1] |

| Néel Temperature (TN) | 63 - 73 K | [1] |

| Spin Ordering Temperature (Ts) | ~31 K | [1] |

| Magnetic Ordering | Ferrimagnetic | [2] |

| Optical Band Gap (Eg) | 2.7 eV | [4] |

Electronic Band Structure

Direct calculations of the electronic band structure and density of states (DOS) for Cr2NiO4 are not widely available in the literature. However, based on experimental data and the general understanding of transition metal oxides, a clear picture of its electronic properties can be established.

Experimentally, Cr2NiO4 synthesized via a sol-gel technique has been shown to be a semiconductor with an optical band gap of 2.7 eV .[4] This value is critical for understanding its electronic transitions and potential applications in photocatalysis or optoelectronics.

The electronic structure is dominated by the O 2p orbitals and the Ni 3d and Cr 3d orbitals.

-

Valence Band: The upper part of the valence band is expected to be formed by a strong hybridization of O 2p states with the occupied 3d states of both Ni²⁺ (d⁸ configuration in tetrahedral coordination) and Cr³⁺ (d³ configuration in octahedral coordination).

-

Conduction Band: The lower part of the conduction band is primarily composed of the unoccupied 3d states of the transition metal cations.

-

Correlation Effects: Due to the partially filled d-orbitals of nickel and chromium, Cr2NiO4 is a strongly correlated system. The on-site Coulomb repulsion (Hubbard U) for the 3d electrons plays a significant role in its electronic structure, localizing the d-electrons and contributing to the opening of the band gap. Standard density functional theory (DFT) calculations within the generalized gradient approximation (GGA) often fail to accurately predict the band gap in such materials, necessitating the use of methods like GGA+U.[5][6]

Experimental and Computational Protocols

Experimental Protocols

A. Polycrystalline Synthesis (Solid-State Reaction)

This protocol is based on the method described for preparing spinel chromites.[1]

-

Precursor Preparation: High-purity nickel(II) oxide (NiO) and chromium(III) oxide (Cr2O3) powders are used as starting materials.

-

Mixing: The powders are mixed in a stoichiometric ratio (1:1 molar ratio of NiO to Cr2O3). The mixture is thoroughly ground in an agate mortar with a pestle, often using a medium like acetone or ethanol to ensure homogeneity.

-

Calcination: The resulting powder mixture is pressed into pellets.

-

Sintering: The pellets are subjected to a high-temperature heat treatment. A typical procedure involves sintering in air at temperatures ranging from 1100°C to 1350°C for several hours (e.g., 12-24 hours).[2] To ensure complete reaction and homogeneity, the sample may be cooled, re-ground, pelletized, and sintered again. The synthesis atmosphere can impact cation stoichiometry and resulting magnetic properties.[1]

-

Cooling: The sample is slowly cooled to room temperature to minimize thermal stress and defects.

B. Crystal Structure Characterization (X-ray Diffraction)

-

Sample Preparation: A small amount of the sintered Cr2NiO4 powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.

-

Data Collection: Powder X-ray diffraction (XRD) patterns are collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a wide 2θ range (e.g., 10° to 80°) with a small step size.

-

Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to confirm the formation of the single-phase spinel structure.

-

Rietveld Refinement: For detailed structural analysis, the experimental XRD pattern is analyzed using the Rietveld method. This full-profile fitting technique refines structural parameters such as lattice constants, atomic positions, and site occupancies by minimizing the difference between the observed and calculated diffraction patterns.

Computational Protocol (DFT+U)

This section outlines a typical ab initio workflow for calculating the electronic structure of Cr2NiO4 using the DFT+U method, as is standard for correlated transition metal oxides.[7]

-

Structure Definition: An initial crystal structure of Cr2NiO4 (e.g., the experimentally determined tetragonal I4₁/amd structure) is defined as the input.

-

Functional Selection: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is chosen. To account for strong electron correlation in the Ni and Cr 3d orbitals, a Hubbard U correction is added (GGA+U).

-

Parameter Selection: Effective U values for Ni and Cr are chosen based on literature values for similar oxides or determined ab initio.[5] For instance, U values for Cr are typically around 3.5-4.0 eV, and for Ni, around 5.0-6.0 eV.

-

Self-Consistent Field (SCF) Calculation: A static SCF calculation is first performed on a uniform k-point grid (Monkhorst-Pack mesh) to obtain the ground-state charge density.

-

Non-SCF Calculations:

-

Density of States (DOS): A non-SCF calculation is run on a denser k-point grid using the charge density from the SCF step to obtain an accurate total and projected density of states.

-

Band Structure: A final non-SCF calculation is performed along a path of high-symmetry points in the Brillouin zone to determine the electronic band structure.

-

-

Analysis: The output is analyzed to determine the band gap, the nature of the gap (direct or indirect), and the orbital contributions to the valence and conduction bands from the projected DOS.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows for the study of Cr2NiO4.

Caption: Structural phase transitions of Cr2NiO4 as a function of temperature.

Caption: Experimental workflow for synthesis and characterization of Cr2NiO4.

References

- 1. Crystallite Size Effects on Electrical Properties of Nickel Chromite (NiCr2O4) Spinel Ceramics: A Study of Structural, Magnetic, and Dielectric Transitions – ScienceOpen [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. worldscientific.com [worldscientific.com]

- 5. link.aps.org [link.aps.org]

- 6. journals.aps.org [journals.aps.org]

- 7. docs.materialsproject.org [docs.materialsproject.org]

thermal stability of chromium nickel oxide

An In-depth Technical Guide to the Thermal Stability of Chromium Nickel Oxide

Introduction

Chromium nickel oxides, particularly those with a spinel structure such as Nickel Chromite (NiCr₂O₄), are a class of mixed metal oxides that have garnered significant attention from the scientific community. These materials are integral to a variety of high-temperature applications, including catalysis, solid oxide fuel cells, and as protective coatings on alloys, owing to their unique electronic properties and robust chemical stability.[1][2] The performance and reliability of these materials in extreme environments are directly governed by their thermal stability.

This technical guide provides a comprehensive overview of the . It details the common experimental protocols used for thermal analysis, presents quantitative data on thermal events, and illustrates the decomposition and phase transition pathways. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the high-temperature behavior of these materials.

Synthesis of Chromium Nickel Oxide

The thermal properties of chromium nickel oxide are intrinsically linked to its synthesis method, which influences crystallinity, particle size, and purity. A prevalent technique is the co-precipitation method , where an aqueous solution containing nickel (II) and chromium (III) nitrates is treated with a precipitating agent like ammonia solution to form a precursor. This precursor is then filtered, dried, and calcined at elevated temperatures (e.g., 650°C for 6 hours) to yield the final NiCr₂O₄ spinel phase.[1] Another approach involves the thermal treatment of precursor materials, with calcination temperatures between 550°C and 850°C being used to form the normal spinel phase of NiCr₂O₄.[3]

Experimental Protocols for Thermal Analysis

The evaluation of thermal stability is conducted through a suite of analytical techniques that monitor the material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to measure changes in the mass of a sample as it is heated over time. This is crucial for identifying decomposition, oxidation, or dehydration events that involve a mass loss or gain.

-

Principle: A high-precision balance continuously weighs a sample situated in a furnace. The temperature of the furnace is increased at a controlled rate in a specific atmosphere (e.g., nitrogen, air).

-

Sample Preparation: A small quantity of the chromium nickel oxide powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis can be run under an inert atmosphere (e.g., Nitrogen) to study decomposition or a reactive atmosphere (e.g., Air or Oxygen) to study oxidation.

-

Heating Program: A typical program involves heating the sample from room temperature to a final temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Weight loss steps correspond to the loss of volatile components (like water or CO₂) or decomposition, while weight gain indicates oxidation.[2][4]

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to detect thermal events such as phase transitions, melting, and crystallization by measuring the heat flow to or from a sample in comparison to a reference.

-

Principle: The sample and an inert reference material are heated at the same rate. The temperature difference (DTA) or the difference in heat flow required to maintain the same temperature (DSC) is recorded. Endothermic events (e.g., melting, water loss) absorb heat, while exothermic events (e.g., crystallization, oxidation) release heat.[1][3]

-

Sample Preparation: Similar to TGA, a small, weighed amount of the sample is sealed in a pan (e.g., aluminum or platinum).

-

Experimental Conditions: The heating rate and atmosphere are controlled, mirroring the conditions used in TGA for correlative analysis.

-

Data Analysis: The output is a curve showing heat flow versus temperature. Peaks on the curve indicate thermal events. For instance, an endothermic effect observed for NiCr₂O₄ at 798.82°C indicates a transition to an amorphous, non-crystallized state.[1]

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material before and after thermal treatment.

-

Principle: A beam of X-rays is directed at the sample, and the diffraction pattern produced by the crystalline lattice is recorded. Each crystalline phase has a unique diffraction pattern, which acts as a fingerprint for identification.

-

Procedure: XRD patterns are typically collected at room temperature on the as-synthesized powder. To study thermal stability, the sample is heated to a specific temperature, held for a period, cooled, and then analyzed. In-situ high-temperature XRD (HT-XRD) can also be performed to monitor phase changes in real-time as the sample is heated.[1][3][5][6]

-

Data Analysis: The diffraction peaks are compared to standard databases (e.g., JCPDS) to identify the phases. Changes in the patterns after heating reveal phase transitions, decomposition into new phases (e.g., NiO, Cr₂O₃), or changes in crystallinity.[2][7]

Quantitative Thermal Data

The thermal behavior of chromium nickel oxide systems is characterized by specific transition temperatures and weight changes. The following tables summarize key quantitative data from thermal analysis studies.

Table 1: Thermal Events for NiCr₂O₄ Synthesized by Co-precipitation

| Thermal Event | Temperature (°C) | Technique | Observation | Reference |

|---|---|---|---|---|

| Water Loss | 83.74 | DTA | Endothermic Peak | [1] |

| Water Loss | 134.34 | DTA | Endothermic Peak | [1] |

| Amorphization | 798.82 | DTA | Endothermic Peak |[1] |

Table 2: High-Temperature Oxidation Products of Ni-Cr Systems

| System | Temperature Range | Atmosphere | Resulting Phases | Technique | Reference |

|---|---|---|---|---|---|

| Ni-20Cr Alloy | Up to 300°C | Ultra-High Vacuum | Thin Cr oxide film remains | XPS | [8] |

| Ni-Cr (80:20) Nanoparticles | Up to 600°C | N₂ | NiO forms alongside Cr-Ni alloy | XRD, TGA | [9] |

| Ni-Cr (80:20) Nanoparticles | Up to 973 K (700°C) | Air/Oxygen | NiO, NiCr₂O₄, Cr₂O₃ | TGA, XRD | [2] |

| Ni-Cr Alloys (>2 at% Cr) | 1096°C | Oxygen | NiO, Cr₂O₃, NiCr₂O₄ | - |[10] |

Visualization of Experimental and Decomposition Pathways

Visual diagrams are essential for understanding the complex workflows and transformations involved in studying the .

Caption: Experimental workflow for synthesis and thermal analysis.

Caption: Pathway from precursor to crystalline NiCr₂O₄.

Caption: Products of high-temperature oxidation.

Thermal Decomposition and Oxidation Mechanisms

The is dictated by its tendency to remain in its phase or decompose into other oxides at elevated temperatures.

Upon heating in an inert atmosphere, a well-crystallized NiCr₂O₄ spinel, synthesized via co-precipitation, demonstrates stability up to high temperatures. The initial weight loss below 200°C is typically associated with the removal of adsorbed or interlayer water molecules.[1] A significant thermal event occurs at approximately 798.82°C, which has been identified as a transition to a non-crystallized, amorphous state rather than a chemical decomposition.[1]

When heated in an oxidizing environment (air or oxygen), the situation is more complex, particularly when starting from a nickel-chromium alloy or nanoparticles. At temperatures up to 700°C (973 K), Ni-Cr nanoparticles undergo oxidation to form an inhomogeneous oxide layer consisting of NiO, Cr₂O₃, and the spinel NiCr₂O₄.[2] The formation of a protective, continuous Cr₂O₃ layer is key to the high oxidation resistance of bulk Ni-Cr alloys.[10] However, in nanoparticles, the high surface area can lead to different oxidation kinetics and the formation of multiple oxide phases.[2] The interplay between these phases—NiO, Cr₂O₃, and the recombination into NiCr₂O₄ spinel—governs the overall stability and integrity of the material at high temperatures.[10]

Conclusion

The is a critical parameter for its application in high-temperature environments. This stability is highly dependent on the synthesis method, atmosphere, and the specific composition of the material. Thermal analysis techniques such as TGA, DSC/DTA, and XRD are indispensable tools for elucidating the complex thermal behavior. While crystalline NiCr₂O₄ spinel shows considerable stability, transitioning to an amorphous phase at around 800°C, Ni-Cr systems under oxidative conditions can form a mixture of NiO, Cr₂O₃, and NiCr₂O₄. A thorough understanding of these decomposition and oxidation pathways is essential for the design and development of robust materials for advanced technological applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. X-ray diffraction studies on the thermal decomposition mechanism of nickel hydroxide. | Semantic Scholar [semanticscholar.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. apps.dtic.mil [apps.dtic.mil]

Phase Formation of Cr₂NiO₄ Nanoparticles: A Technical Guide

Executive Summary: This document provides a comprehensive technical guide on the phase formation of Chromium Nickel Oxide (Cr₂NiO₄) nanoparticles, a material of significant interest due to its spinel crystal structure and potential applications in catalysis, magnetic devices, and high-emissivity coatings. Tailored for researchers, scientists, and drug development professionals, this guide details the critical synthesis methodologies, the pivotal role of thermal treatment, and the essential characterization techniques required to control and confirm the formation of the desired Cr₂NiO₄ spinel phase. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are provided to facilitate reproducible synthesis and thorough analysis.

Introduction

Overview of Spinel Oxides

Spinel oxides are a class of minerals with the general chemical formula AB₂O₄, where 'A' and 'B' are divalent and trivalent cations, respectively, occupying tetrahedral and octahedral sites within a face-centered cubic (FCC) lattice of oxygen atoms.[1] Nickel chromite (NiCr₂O₄) is a normal spinel where Ni²⁺ ions occupy the tetrahedral sites and Cr³⁺ ions occupy the octahedral sites.[2] The unique arrangement of cations in the spinel structure imparts remarkable magnetic, electronic, and catalytic properties to these materials, making them a subject of intense research.[1]

Significance and Potential Applications of Cr₂NiO₄ Nanoparticles

Cr₂NiO₄ nanoparticles are investigated for a variety of applications. Their specific structural and electronic properties make them candidates for use as catalysts, high-temperature pigments, and magnetic materials.[3][4] Their high emissivity also makes them suitable for energy-saving coatings in industrial furnaces.[3] For the drug development audience, while direct applications are still exploratory, inorganic nanoparticles are increasingly being studied for roles in drug delivery, medical imaging, and as antimicrobial agents due to their high surface-area-to-volume ratio and unique physicochemical properties.[5][6][7]

Core Principles of Nanoparticle Phase Formation

The formation of crystalline nanoparticles from a solution is a "bottom-up" process governed by two primary stages: nucleation and growth.[7]

-

Nucleation: In a supersaturated solution, precursor ions or molecules begin to assemble into small, stable clusters or nuclei. This is the initial step of phase formation.

-

Growth: Once stable nuclei are formed, they grow by the addition of more precursor material from the solution onto their surface. Secondary processes like Ostwald ripening (larger particles growing at the expense of smaller ones) and aggregation (particles clumping together) also significantly influence the final particle size, morphology, and distribution.[8] The ultimate phase and crystallinity are often achieved through a final thermal treatment (calcination) step.

Synthesis Methodologies for Cr₂NiO₄ Nanoparticles

The synthesis of multicomponent oxide nanoparticles like Cr₂NiO₄ requires methods that ensure homogeneous mixing of the constituent metal ions at an atomic level.[9][10] The most common wet-chemical routes are co-precipitation, sol-gel, and hydrothermal synthesis.

Co-precipitation Method

Co-precipitation is a widely used, simple, and scalable method for synthesizing spinel oxides.[1][9] It involves the simultaneous precipitation of nickel and chromium hydroxides or carbonates from a precursor salt solution by adding a precipitating agent.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel salts (e.g., Ni(NO₃)₂·6H₂O) and chromium salts (e.g., Cr(NO₃)₃·9H₂O) in deionized water to form a homogeneous solution.

-

Precipitation: Add a precipitating agent, such as sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or sodium carbonate (Na₂CO₃), dropwise to the precursor solution under vigorous stirring.[9][11] This causes the pH to rise, leading to the co-precipitation of a mixed nickel-chromium hydroxide/carbonate precursor.

-

Aging: The resulting slurry is typically aged for a period (e.g., 1-2 hours) under continuous stirring to ensure complete precipitation and homogenization.

-

Washing and Drying: The precipitate is separated by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove residual ions, and then dried in an oven (e.g., at 80-100 °C) to remove the solvent.[8]

-

Calcination: The dried precursor powder is calcined at a high temperature (e.g., 700-1000 °C) in a muffle furnace to induce thermal decomposition of the hydroxides/carbonates and promote the crystallization of the Cr₂NiO₄ spinel phase.[12]

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and stoichiometry of the final product at a molecular level.[13][14] It involves the formation of a colloidal suspension (sol) that undergoes gelation to form a three-dimensional network (gel).[15]

Experimental Protocol:

-

Sol Preparation: Dissolve nickel and chromium precursors (e.g., nitrates or alkoxides) in a suitable solvent, often an alcohol.[16][17]

-

Complexation & Hydrolysis: Add a complexing agent, such as citric acid or ethylene glycol, to the solution.[12] This agent forms stable complexes with the metal cations, preventing their independent precipitation. Subsequently, controlled hydrolysis and condensation reactions are initiated, often by the addition of water, to form a "sol."[18]

-

Gelation: The sol is heated gently (e.g., 70-90 °C) to evaporate the solvent.[19] As the concentration increases, the sol transforms into a viscous, transparent gel where the metal ions are uniformly distributed within the polymer-like network.

-

Drying: The wet gel is dried in an oven at a low temperature (e.g., 100-120 °C) to remove the remaining solvent and form a solid precursor.

-

Calcination: The dried gel is calcined at a specific temperature (e.g., 700-1000 °C) to burn off the organic components and facilitate the formation of the crystalline Cr₂NiO₄ spinel structure.[12][19]

Hydrothermal Method

The hydrothermal method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.[20][21] This technique can produce highly crystalline nanoparticles directly, sometimes without the need for a high-temperature post-calcination step.

Experimental Protocol:

-

Precursor Mixture: Prepare an aqueous solution of nickel and chromium salts, similar to the co-precipitation method.

-

pH Adjustment: Add a mineralizer or pH-adjusting agent (e.g., NaOH, KOH, or NH₄OH) to control the solubility of the precursors and facilitate the reaction.[22]

-

Autoclave Treatment: Transfer the resulting suspension or solution into a Teflon-lined stainless-steel autoclave.[23] The sealed autoclave is then heated to a specific temperature (e.g., 150-250 °C) and maintained for a set duration (e.g., 12-48 hours).[24] Inside the autoclave, the high temperature and pressure facilitate the dissolution and recrystallization process, leading to the direct formation of crystalline nanoparticles.

-

Product Recovery: After the autoclave cools down to room temperature, the solid product is collected, washed thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts, and dried.

-

Optional Calcination: A mild calcination step may be employed to improve crystallinity or remove any residual organic species if surfactants were used.

The Role of Calcination in Phase Formation

For co-precipitation and sol-gel methods, calcination is the most critical step in transforming the amorphous precursor into the desired crystalline spinel phase.[25][26] The calcination temperature and duration directly influence the final properties of the nanoparticles.

Mechanism of Thermal Decomposition and Crystallization

During calcination, the precursor (e.g., mixed hydroxides or organic gel) undergoes thermal decomposition. Water molecules, organic residues, and counter-ions (like nitrates) are removed as gaseous byproducts.[18] At a sufficiently high temperature, the remaining mixed metal oxides have enough thermal energy to overcome the activation barrier for crystallization, rearranging their atomic structure into the thermodynamically stable spinel lattice.[27]

Effect of Temperature on Nanoparticle Properties

-

Phase Purity: Insufficient calcination temperature may lead to incomplete reaction, resulting in a mixture of phases (e.g., NiO, Cr₂O₃, and NiCr₂O₄) or an amorphous product.[27] Conversely, excessively high temperatures can sometimes lead to phase decomposition or the formation of undesired secondary phases. A pure spinel phase for NiCr₂O₄ is typically formed at temperatures above 700 °C.[12]

-

Crystallinity and Crystallite Size: Increasing the calcination temperature generally improves the crystallinity and increases the average crystallite size of the nanoparticles.[25][28] Higher thermal energy promotes atomic diffusion, leading to larger and more ordered crystal domains.

-

Particle Size and Morphology: Higher temperatures lead to particle growth and sintering, where adjacent nanoparticles fuse, resulting in larger, agglomerated particles and a decrease in the specific surface area.[29]

Characterization Techniques for Phase Confirmation

Confirming the successful formation of the Cr₂NiO₄ spinel phase and characterizing its properties requires a suite of analytical techniques.

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phase and structure of the synthesized material. The positions and intensities of the diffraction peaks are compared to standard patterns (e.g., JCPDS cards) to confirm the formation of the cubic spinel structure of NiCr₂O₄ (space group Fd-3m).[2][3] The sharpness of the peaks indicates the degree of crystallinity, and the peak width can be used in the Scherrer equation to estimate the average crystallite size.[11][12]

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles.[30][31] SEM provides information about the surface topography and agglomeration state of the powder, while TEM offers higher resolution to observe individual particle shapes and can be used to measure lattice fringes, confirming the crystalline nature of the particles.[30][32]

Spectroscopic Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the sample. For spinel oxides, characteristic absorption bands in the low-wavenumber region (typically 400-700 cm⁻¹) correspond to the metal-oxygen vibrations in the tetrahedral (Ni-O) and octahedral (Cr-O) sites, confirming the formation of the spinel structure.[2][3]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis, confirming the presence of Ni, Cr, and O and allowing for the quantification of their atomic ratios to verify the stoichiometry of the synthesized Cr₂NiO₄.[33][34]

Quantitative Data Summary

The following tables summarize key parameters and outcomes associated with the synthesis and characterization of Cr₂NiO₄ and similar spinel oxide nanoparticles.

Table 1: Comparison of Common Synthesis Methods

| Parameter | Co-precipitation | Sol-Gel | Hydrothermal |

|---|---|---|---|

| Principle | Simultaneous precipitation of metal hydroxides/carbonates.[9] | Formation of a colloidal sol followed by gelation.[13] | Crystallization from a heated, pressurized aqueous solution.[20] |

| Typical Temp. | Precipitation at RT; Calcination at 700-1000°C.[12] | Gelation at 70-90°C; Calcination at 700-1000°C.[19] | Reaction at 150-250°C.[24] |

| Advantages | Simple, rapid, low cost, scalable.[1] | High purity, excellent homogeneity, good stoichiometric control.[14] | High crystallinity, good morphology control, often single-step.[20] |

| Disadvantages | Potential for inhomogeneity, requires high-temp calcination. | Requires organic solvents/reagents, longer process time. | Requires specialized pressure vessels (autoclaves). |

Table 2: Illustrative Effect of Calcination Temperature on Spinel Nanoparticle Properties

| Calcination Temp. | Resulting Phase | Avg. Crystallite Size (nm) | Key Observations |

|---|---|---|---|

| < 600 °C | Amorphous or mixed oxides (NiO, Cr₂O₃).[27] | < 15 | Incomplete reaction, broad XRD peaks.[28] |

| 700 - 800 °C | Pure cubic spinel NiCr₂O₄.[12] | 20 - 40 | Good crystallinity, formation of the desired phase. |

| 900 - 1000 °C | Pure cubic spinel NiCr₂O₄.[12] | 40 - 60 | Increased crystallite size, potential for particle sintering.[2][25] |

Note: Values are representative and can vary based on the synthesis method and precursor materials used.

Table 3: Summary of Characterization Techniques

| Technique | Information Obtained | Typical Results for Cr₂NiO₄ |

|---|---|---|

| XRD | Crystal structure, phase purity, crystallite size.[2] | Peaks matching cubic spinel structure (Fd-3m space group).[3] |

| SEM | Particle morphology, agglomeration, surface features.[30] | Agglomerates of near-spherical nanoparticles. |

| TEM | Individual particle size and shape, lattice imaging.[32] | Nanoparticles in the range of 20-70 nm.[30][31] |

| FTIR | Presence of specific chemical bonds (metal-oxygen).[3] | Absorption bands around 480-630 cm⁻¹ for Cr-O and Ni-O bonds.[2] |

| EDX | Elemental composition and stoichiometry.[33] | Presence of Ni, Cr, O peaks in expected atomic ratios. |

Conclusion

The successful phase formation of Cr₂NiO₄ nanoparticles is critically dependent on the choice of synthesis method and, most importantly, the precise control of thermal treatment conditions. Wet-chemical methods like co-precipitation, sol-gel, and hydrothermal synthesis provide effective routes to produce the nanoparticle precursors with the necessary atomic-level homogeneity. Calcination is the definitive step that drives the conversion of these amorphous precursors into the crystalline spinel structure. Researchers must carefully optimize parameters such as pH, precursor concentration, and especially calcination temperature to achieve the desired phase purity, crystallinity, and particle size. A systematic characterization using XRD, electron microscopy, and spectroscopy is essential to confirm the formation of the NiCr₂O₄ spinel phase and to understand the structure-property relationships that are vital for its intended applications, from industrial coatings to potential future roles in biomedical technologies.

References

- 1. Review on magnetic spinel ferrite (MFe2O4) nanoparticles: From synthesis to application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NANOPARTICLES AND THEIR APPLICATIONS IN CELL AND MOLECULAR BIOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. A review on synthesis and engineering of crystal precursors produced via coprecipitation for multicomponent lithium-ion battery cathode materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. ijspr.com [ijspr.com]

- 12. researchgate.net [researchgate.net]

- 13. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. repo.uni-hannover.de [repo.uni-hannover.de]

- 18. Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spinel ZnCr2O4 nanorods synthesized by facile sol-gel auto combustion method with biomedical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. One-step hydrothermal synthesis of NiCo2S4–rGO as an efficient electrocatalyst for the oxygen reduction reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Hydrothermal synthesis of nanocrystalline hydroxyapatite–graphene nanosheet on Ti-6Al-7Nb: mechanical and in vitro corrosion performance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydrothermal synthesis of nanocrystalline hydroxyapatite-graphene nanosheet on Ti-6Al-7Nb: mechanical and in vitro corrosion performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effect of Calcination Temperature on the Phase Composition, Morphology, and Thermal Properties of ZrO2 and Al2O3 Modified with APTES (3-aminopropyltriethoxysilane) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and Characterization of Chromium Oxide Nanoparticles : Oriental Journal of Chemistry [orientjchem.org]

- 31. scispace.com [scispace.com]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential [frontiersin.org]

- 34. researchgate.net [researchgate.net]

Optical Properties of Cr2NiO4 Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a member of the spinel family of compounds, is attracting growing interest for its potential applications in various technological fields, including catalysis, magnetic materials, and sensors. The optical properties of Cr2NiO4 thin films are of particular importance as they dictate their performance in optoelectronic devices. This technical guide provides a comprehensive overview of the current understanding of the optical characteristics of Cr2NiO4 thin films, including their synthesis, experimental characterization, and key optical parameters. While experimental data for certain properties of Cr2NiO4 in thin film form are limited, this guide consolidates available information from studies on nanocrystalline Cr2NiO4 and related chromium and nickel-based oxides to provide a valuable resource for researchers in the field.

Data Presentation

Table 1: Experimentally Determined Optical Band Gap of NiCr2O4 Nanocrystals

| Material | Synthesis Method | Band Gap (eV) | Reference |

| NiCr2O4 | Citrate Method | 1.8 | [1][2] |

| NiCr2O4 | Modified Sol-Gel | 1.7 | [3] |

Table 2: Optical Properties of Related Binary Oxide Thin Films

| Material | Property | Value | Wavelength (nm) | Deposition Method | Reference |

| Cr2O3 | Refractive Index (n) | ~2.5 | 550 | Sputtering | |

| Extinction Coefficient (k) | ~0.01 | 550 | Sputtering | ||

| Optical Band Gap (eV) | 3.4 | - | Spray Pyrolysis | [4] | |

| NiO | Refractive Index (n) | ~2.2 | 550 | Sputtering | [5] |

| Extinction Coefficient (k) | < 0.01 | 550 | Sputtering | [5] | |

| Optical Band Gap (eV) | 3.43 - 3.28 | - | Sputtering (Cr-doped) |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Cr2NiO4 thin films are crucial for reproducible research. The following sections outline common methodologies.

Synthesis of Cr2NiO4 Thin Films

Several thin film deposition techniques can be employed for the synthesis of complex oxides like Cr2NiO4. The choice of method significantly influences the film's crystallinity, morphology, and, consequently, its optical properties.

1. Sol-Gel Method with Spin Coating:

The sol-gel technique is a versatile and cost-effective method for preparing oxide thin films.

-

Precursor Sol Preparation:

-

Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) and chromium nitrate nonahydrate (Cr(NO3)3·9H2O) in a solvent such as 2-methoxyethanol.

-

Add a chelating agent like acetylacetone to stabilize the precursor solution and prevent premature hydrolysis.

-

Stir the solution at room temperature for several hours to ensure homogeneity. The final concentration of the metal ions is typically in the range of 0.1-0.5 M.

-

-

Spin Coating:

-

Clean the desired substrate (e.g., quartz, silicon, or FTO-coated glass) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water.

-

Dry the substrate with a stream of nitrogen gas.

-

Dispense the precursor sol onto the substrate and spin at a speed of 2000-4000 rpm for 30-60 seconds.

-

-

Annealing:

-

Dry the coated film on a hot plate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

-

Perform a final annealing step in a furnace at a higher temperature (e.g., 500-800 °C) in air for 1-2 hours to induce crystallization of the Cr2NiO4 spinel phase.

-

2. Sputtering:

Sputtering is a physical vapor deposition (PVD) technique that allows for good control over film thickness and uniformity.

-

Target Preparation: A stoichiometric Cr2NiO4 ceramic target is required. This can be prepared by solid-state reaction of NiO and Cr2O3 powders at high temperatures.

-

Deposition Parameters:

-

Mount the substrate in a vacuum chamber.

-

Evacuate the chamber to a base pressure of < 10^-6 Torr.

-

Introduce an inert gas, typically Argon (Ar), into the chamber at a working pressure of 1-10 mTorr.

-

Apply a radio frequency (RF) or direct current (DC) power to the target to generate a plasma.

-

The Ar ions bombard the target, ejecting Cr, Ni, and O atoms/ions, which then deposit onto the substrate.

-

The substrate can be heated during deposition to promote crystalline growth.

-

3. Pulsed Laser Deposition (PLD):

PLD is another PVD technique known for producing high-quality complex oxide films.

-

Target: A dense, stoichiometric Cr2NiO4 target is used.

-

Deposition Process:

-

A high-power pulsed laser (e.g., KrF excimer laser, λ = 248 nm) is focused onto the rotating target in a vacuum chamber.

-

The laser ablation creates a plasma plume of the target material that expands towards the heated substrate.

-

The deposition is typically carried out in a controlled oxygen partial pressure to ensure proper stoichiometry of the oxide film.

-

Optical Characterization

1. UV-Vis-NIR Spectroscopy:

This technique is used to determine the transmittance and absorbance spectra of the thin films, from which the optical band gap can be calculated.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.

-

Procedure:

-

Place a blank substrate (identical to the one used for deposition) in the reference beam path.

-

Place the Cr2NiO4 thin film sample in the sample beam path.

-

Record the transmittance and absorbance spectra over a desired wavelength range (e.g., 200-1100 nm).

-

-

Data Analysis: The optical band gap (Eg) can be estimated using a Tauc plot, where (αhν)^n is plotted against photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the plot is extrapolated to the energy axis to determine Eg.

2. Spectroscopic Ellipsometry:

This is a highly sensitive, non-destructive technique for determining the refractive index (n) and extinction coefficient (k) of thin films as a function of wavelength.

-

Instrumentation: A spectroscopic ellipsometer.

-

Procedure:

-

A polarized light beam is reflected off the surface of the thin film at a known angle of incidence.

-

The change in polarization of the reflected light is measured by the detector.

-

Measurements are taken over a range of wavelengths.

-

-

Data Analysis: The experimental data (Ψ and Δ) are fitted to a model that describes the layered structure of the sample (substrate/film/ambient). The model includes the thickness and optical constants of each layer. By fitting the model to the data, the unknown parameters, such as the film's refractive index and extinction coefficient, can be determined.

Mandatory Visualizations

Experimental Workflows

Conclusion and Future Outlook

The optical properties of Cr2NiO4 thin films are a critical area of research for the development of novel optoelectronic devices. This guide has summarized the available data, primarily focusing on the band gap of nanocrystalline NiCr2O4, and provided detailed experimental protocols for thin film synthesis and characterization. The lack of comprehensive experimental data on the refractive index and extinction coefficient of Cr2NiO4 thin films highlights a significant gap in the current literature. Future research should focus on the systematic synthesis of high-quality Cr2NiO4 thin films using various deposition techniques and their thorough optical characterization using spectroscopic ellipsometry. Furthermore, theoretical calculations using first-principles methods would be invaluable in complementing experimental findings and providing a deeper understanding of the electronic band structure and optical properties of this promising material. Such combined experimental and theoretical efforts will undoubtedly accelerate the integration of Cr2NiO4 thin films into advanced technological applications.

References

The Influence of Annealing on the Structural Integrity of Cr2NiO4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium nickel oxide (Cr2NiO4), a compound with a spinel structure, is the subject of considerable interest due to its diverse magnetic and electronic properties. The synthesis and post-synthesis processing of this material are critical in determining its final structural characteristics and, consequently, its functional performance. Annealing, a heat treatment process that alters the microstructure of a material, plays a pivotal role in tailoring the phase purity, crystallinity, and grain size of Cr2NiO4. This technical guide provides an in-depth analysis of the effects of annealing on the structure of Cr2NiO4, drawing upon key experimental findings.

The Role of Annealing in Phase Formation and Purity

The synthesis of single-phase Cr2NiO4 is highly dependent on the annealing temperature.[1] Insufficient thermal energy during annealing can lead to the formation of multiphase products.

A study on Cr2NiO4 nanoparticles synthesized via a wet chemical method demonstrated that annealing at temperatures of 800 °C and 900 °C results in a mixture of rhombohedral chromium oxide (Cr2O3) and the desired tetragonal Cr2NiO4 phase.[1] Complete transformation to a single-phase tetragonal Cr2NiO4 is only achieved at a higher annealing temperature of 1000 °C.[1] This highlights a critical temperature threshold for the solid-state reaction to go to completion and form the stable spinel structure.

The synthesis atmosphere during annealing also significantly influences the phase composition. Solid-state reaction synthesis of NiCr2O4 in air can lead to the presence of residual α-Cr2O3 as a secondary phase.[2] In contrast, synthesis in a nitrogen atmosphere has been shown to yield a pure spinel phase, suggesting that an inert atmosphere can be beneficial for achieving phase purity.[2]

Impact of Annealing on Crystal Structure and Lattice Parameters

Cr2NiO4 exhibits temperature-dependent structural transitions. At room temperature, it typically possesses a tetragonally distorted spinel structure.[3] This tetragonal structure undergoes a transition to an orthorhombic symmetry at the ferrimagnetic transition temperature.[3][4] High-resolution X-ray powder diffraction has been instrumental in identifying these subtle structural changes.[3][5]